molecular formula C20H22N2O6 B12379211 N-Acetyldopamine dimmers A

N-Acetyldopamine dimmers A

Cat. No.: B12379211
M. Wt: 386.4 g/mol
InChI Key: MXCCEJSRHCXZMV-VQTJNVASSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: N-Acetyldopamine dimers A can be synthesized through the oxidative coupling of N-acetyldopamine. The reaction typically involves the use of oxidizing agents such as potassium ferricyanide or hydrogen peroxide under controlled pH conditions . The reaction is carried out in an aqueous medium, and the product is purified using chromatographic techniques.

Industrial Production Methods: Industrial production of N-acetyldopamine dimers A involves the extraction from natural sources such as the cast-off shell of the cicada Cryptotympana sp. The extraction process includes solvent extraction followed by purification using techniques like high-performance liquid chromatography .

Chemical Reactions Analysis

Types of Reactions: N-Acetyldopamine dimers A undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-Acetyldopamine dimers A have a wide range of scientific research applications:

Comparison with Similar Compounds

N-Acetyldopamine dimers A are unique due to their specific biological activities and chemical structure. Similar compounds include:

N-Acetyldopamine dimers A stand out due to their potent anti-inflammatory and neuroprotective effects, making them valuable in both research and therapeutic applications.

Properties

Molecular Formula

C20H22N2O6

Molecular Weight

386.4 g/mol

IUPAC Name

N-[2-[(2R,3S)-2-acetamido-3-(3,4-dihydroxyphenyl)-2,3-dihydro-1,4-benzodioxin-6-yl]ethyl]acetamide

InChI

InChI=1S/C20H22N2O6/c1-11(23)21-8-7-13-3-6-17-18(9-13)27-19(20(28-17)22-12(2)24)14-4-5-15(25)16(26)10-14/h3-6,9-10,19-20,25-26H,7-8H2,1-2H3,(H,21,23)(H,22,24)/t19-,20+/m0/s1

InChI Key

MXCCEJSRHCXZMV-VQTJNVASSA-N

Isomeric SMILES

CC(=O)NCCC1=CC2=C(C=C1)O[C@H]([C@@H](O2)C3=CC(=C(C=C3)O)O)NC(=O)C

Canonical SMILES

CC(=O)NCCC1=CC2=C(C=C1)OC(C(O2)C3=CC(=C(C=C3)O)O)NC(=O)C

Origin of Product

United States

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